Difluorophosphoric acid hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

difluorophosphinic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2F2HO2P.H2O/c2*1-5(2,3)4;/h2*(H,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFULUWWEYQSBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP(=O)(F)F.OP(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4H4O5P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Difluorophosphoric Acid Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

Difluorophosphoric acid is a strong, corrosive inorganic acid.[1][2] The hemihydrate form incorporates one water molecule for every two acid molecules.

| Property | Value | Source |

| Chemical Formula | HPO₂F₂·0.5H₂O (or F₄H₄O₅P₂) | [3][4] |

| Molecular Weight | 110.99 g/mol | [5] |

| CAS Number | 2114322-60-8 | [6] |

| Appearance | Colorless, fuming liquid (anhydrous form) | [7][8] |

| Density (anhydrous) | 1.583 g/cm³ at 25°C | [7][9] |

| Melting Point (anhydrous) | -96.5 °C | [8] |

| Boiling Point (anhydrous) | 115.9 °C | [8] |

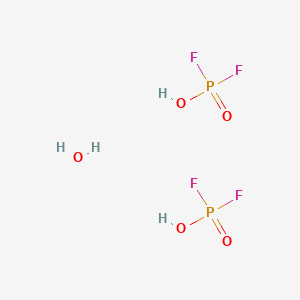

Molecular Structure

The central phosphorus atom in difluorophosphoric acid is tetrahedrally coordinated. It is bonded to two fluorine atoms, one hydroxyl group (-OH), and one oxygen atom (forming a phosphoryl group, P=O).[8] The molecule exhibits a tetrahedral geometry around the phosphorus atom.

The hemihydrate structure is stabilized by hydrogen bonding. The water molecule is expected to act as a hydrogen bond donor to the phosphoryl oxygen and/or a fluorine atom of one difluorophosphoric acid molecule, and as a hydrogen bond acceptor from the hydroxyl group of a neighboring acid molecule. This network of hydrogen bonds links the two acid molecules and the water molecule.

Caption: Proposed hydrogen bonding in difluorophosphoric acid hemihydrate.

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation of difluorophosphoric acid and its derivatives.

| Technique | Observation | Significance | Source |

| ³¹P NMR | Chemical shifts from δ -10 to +5 ppm | Provides insights into the phosphorus bonding environment. | [7] |

| ¹⁹F NMR | Chemical shift for HPO₂F₂ is -72.5 ppm | Correlates with electron-withdrawing substituents and helps identify P-F bonds. | [7] |

| Raman Spectroscopy | P=O bond: ~1200 cm⁻¹ P-F bonds: ~800 cm⁻¹ | Identifies key vibrational modes of the functional groups. | [7] |

Experimental Protocols

A. Synthesis of Difluorophosphoric Acid

The hemihydrate is typically formed by exposure of the anhydrous acid to atmospheric moisture or by using stoichiometric amounts of water during synthesis. The synthesis of the anhydrous acid is a key preceding step.

Protocol 1: Hydrolysis of Phosphoryl Fluoride

This method involves the controlled reaction of phosphoryl fluoride (POF₃) with water.[8]

-

Reaction Setup: A reaction vessel resistant to hydrogen fluoride (e.g., made of platinum or polyethylene) is charged with a stoichiometric amount of water. The vessel is cooled to prevent excessive heat generation.

-

Addition of POF₃: Gaseous phosphoryl fluoride is slowly bubbled through the water. The reaction is highly exothermic and produces both difluorophosphoric acid and hydrogen fluoride (HF).

-

POF₃ + H₂O → HPO₂F₂ + HF

-

-

Purification: The resulting mixture is purified by fractional distillation to separate the difluorophosphoric acid from HF and any unreacted starting materials.

Caption: Synthesis workflow for difluorophosphoric acid via hydrolysis.

Protocol 2: Reaction of Phosphorus Pentoxide with Hydrogen Fluoride

A common industrial method involves the reaction of phosphorus pentoxide (P₂O₅) with anhydrous hydrogen fluoride (HF).[7]

-

Reactants: Phosphorus pentoxide is placed in a suitable reactor.

-

Reaction: Anhydrous hydrogen fluoride is introduced into the reactor. The stoichiometry of the reactants can be adjusted to favor the formation of difluorophosphoric acid over monofluorophosphoric acid.

-

P₂O₅ + 4HF → 2HPO₂F₂ + H₂O

-

-

Separation: The product is separated from the reaction mixture, typically through distillation.

B. Structural Characterization by X-ray Crystallography

While a specific published crystal structure for the hemihydrate was not identified, the general methodology for such a determination would be as follows.

-

Crystal Growth: Single crystals of this compound would be grown, likely by controlled exposure of the anhydrous acid to a humid environment at low temperatures.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods). The structural model is then refined to achieve the best fit with the experimental data.[10]

Caption: General workflow for X-ray crystallography.

Chemical Reactivity and Safety

Difluorophosphoric acid is a highly reactive and corrosive substance.

-

Reaction with Water: It reacts vigorously with water, which can lead to the formation of corrosive and toxic hydrofluoric acid.[9][11]

-

Reaction with Bases: It undergoes exothermic reactions with bases.[9]

-

Corrosivity: It is corrosive to glass, fabrics, and most metals.[7][8]

Due to its hazardous nature, proper personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | F4H4O5P2 | CID 56776517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. Difluorophosphoric acid [webbook.nist.gov]

- 6. This compound CAS#: 2114322-60-8 [amp.chemicalbook.com]

- 7. Difluorophosphoric acid | 13779-41-4 | Benchchem [benchchem.com]

- 8. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 9. Difluorophosphoric acid | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. DIFLUOROPHOSPHORIC ACID, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis Routes for Difluorophosphoric Acid Hemihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluorophosphoric acid (HPO₂F₂) is a significant compound in various chemical applications, including as a catalyst and as a precursor for the synthesis of fluorinated organic compounds and salts used in lithium-ion batteries. The hemihydrate form (HPO₂F₂·0.5H₂O) is a common commercial variant. This technical guide provides a detailed overview of the primary synthesis routes for difluorophosphoric acid, with a focus on experimental protocols and quantitative data to support laboratory and process development.

Core Synthesis Methodologies

Several key methodologies have been established for the synthesis of difluorophosphoric acid. These routes vary in their starting materials, reaction conditions, and the purity of the final product. The principal methods include:

-

Reaction of Phosphorus Pentoxide (P₂O₅) with Hydrogen Fluoride (HF)

-

Controlled Hydrolysis of Phosphoryl Fluoride (POF₃)

-

Reaction of Phosphoryl Fluoride (POF₃) with Monofluorophosphoric Acid (H₂PO₃F)

-

Reaction of Phosphorus-Bearing Materials with Fluorosulfonic Acid (HSO₃F)

This guide will delve into the specifics of each of these routes, providing available experimental details and quantitative data to facilitate their replication and optimization.

Synthesis from Phosphorus Pentoxide and Hydrogen Fluoride

This is a prominent commercial method for producing fluorophosphoric acids.[1] The reaction of phosphorus pentoxide with hydrogen fluoride can be tailored by adjusting the stoichiometry of the reactants to influence the composition of the product mixture, which typically includes monofluorophosphoric acid and difluorophosphoric acid.[1]

Experimental Protocol

Based on historical patent literature, the following protocol outlines a representative synthesis:

-

Reactants: Phosphorus pentoxide (P₂O₅) and aqueous hydrofluoric acid (HF) of a specific concentration.

-

Procedure:

-

142 parts by weight of phosphorus pentoxide are reacted with a corresponding amount of aqueous hydrofluoric acid. For instance, 59.5 parts by weight of 91.78% HF.

-

The reactants are combined, likely with cooling due to the exothermic nature of the reaction.

-

The resulting liquid mixture contains monofluorophosphoric acid, difluorophosphoric acid, and potentially other fluorophosphoric acids.

-

The difluorophosphoric acid is separated from the monofluorophosphoric acid by distillation.[2]

-

Quantitative Data

The yield of difluorophosphoric acid is highly dependent on the concentration of the hydrofluoric acid used. The following table summarizes the theoretical and experimental yields based on patent data.

| HF Concentration (%) | P₂O₅ (parts by weight) | HF (parts by weight) | Difluorophosphoric Acid Yield (parts by weight) | Reference |

| 91.78 | 142 | 59.5 | 73.9 | US2408785 |

| 84.95 | 142 | 64.1 | 50.5 | US2408785 |

Table 1: Yield of Difluorophosphoric Acid from P₂O₅ and HF

Logical Workflow for P₂O₅ and HF Reaction

Caption: Workflow for HPO₂F₂ synthesis from P₂O₅ and HF.

Controlled Hydrolysis of Phosphoryl Fluoride

The controlled hydrolysis of phosphoryl fluoride (POF₃) is a primary laboratory method for the synthesis of difluorophosphoric acid.[1] The reaction proceeds by the substitution of a fluorine atom with a hydroxyl group. Careful control of the amount of water is crucial to prevent further hydrolysis to monofluorophosphoric acid (H₂PO₃F) and subsequently phosphoric acid (H₃PO₄).[3][4][5]

Reaction: POF₃ + H₂O → HPO₂F₂ + HF

Experimental Protocol

Quantitative Data

Quantitative data for the yield of difluorophosphoric acid hemihydrate from this method is not well-documented in the reviewed literature. The yield is highly sensitive to reaction conditions, particularly the molar ratio of reactants and the temperature.

Signaling Pathway of POF₃ Hydrolysis

Caption: Stepwise hydrolysis of phosphoryl fluoride.

Synthesis from Phosphoryl Fluoride and Monofluorophosphoric Acid

A method to produce pure difluorophosphoric acid involves the reaction of phosphoryl fluoride with monofluorophosphoric acid, followed by distillation.[3] This reaction can be seen as a comproportionation reaction.

Reaction: POF₃ + H₂PO₃F → 2 HPO₂F₂

Experimental Protocol

The general procedure involves heating phosphoryl fluoride with monofluorophosphoric acid and separating the resulting difluorophosphoric acid by distillation.[3] Specific details regarding reaction temperature, pressure, and duration are not extensively reported in the available literature.

Quantitative Data

There is a lack of readily available quantitative data on the yield of this specific synthesis route in the reviewed sources.

Synthesis from Phosphorus-Bearing Materials and Fluorosulfonic Acid

A notable synthetic route involves the high-temperature reaction of fluorosulfonic acid (HSO₃F) with various phosphorus-containing materials, such as phosphate rock or metal phosphates.[1] This method provides a direct conversion to a mixture of phosphoryl fluoride and difluorophosphoric acid.[1]

Experimental Protocol

The following protocol is derived from a patented process:

-

Reactants: A phosphorus-bearing source (e.g., phosphate rock with 1.0-1.5% moisture) and fluorosulfonic acid.

-

Procedure:

-

A mixture of the phosphate source and fluorosulfonic acid is heated to a temperature range of 150-400°C.

-

The volatile products, phosphoryl fluoride and difluorophosphoric acid, are evolved as vapors.

-

These vapors are recovered, for example, by passing them through a series of cold traps for fractional condensation. A trap at 20°C can be used to condense difluorophosphoric acid, while a trap at -196°C would be needed to collect the more volatile phosphoryl fluoride.

-

Quantitative Data

The relative yield of difluorophosphoric acid compared to phosphoryl fluoride is dependent on the moisture and hydroxyl content of the initial phosphorus source.[1]

| Phosphorus Source | Reactant Ratio | Temperature (°C) | Products | Reference |

| Phosphate Rock (1.0-1.5% moisture) | 2 parts rock to 3 parts HSO₃F | 150-400 | ~5 parts POF₃ to 1 part HPO₂F₂ | US3428422A |

| Aluminum Phosphate (12.2 g) | 25.0 g HSO₃F | - | 7.3 g POF₃ | US3428422A |

| Calcium Metaphosphate (19.8 g) | 60.0 g HSO₃F | 200 | 12.9 g of volatile product | US3428422A |

Table 2: Synthesis of Difluorophosphoric Acid/Phosphoryl Fluoride from Various Phosphorus Sources

Experimental Workflow for Fluorosulfonic Acid Route

Caption: Workflow for HPO₂F₂ synthesis via the fluorosulfonic acid route.

Conclusion

The synthesis of difluorophosphoric acid can be achieved through several viable routes, with the choice of method often depending on the available starting materials, desired purity, and scale of production. The reaction of phosphorus pentoxide with hydrogen fluoride and the controlled hydrolysis of phosphoryl fluoride are the most commonly cited methods. For higher purity, the reaction of phosphoryl fluoride with monofluorophosphoric acid is an option. The use of fluorosulfonic acid with phosphate-bearing materials presents an alternative route.

While the synthesis of the anhydrous acid is well-described, specific, detailed protocols for the direct synthesis of the hemihydrate form are not extensively documented in publicly available literature. It is likely that the formation of the hemihydrate is controlled during the workup and purification stages by the careful management of water content. Further research and process development are needed to establish robust and well-characterized protocols for the direct and high-yield synthesis of this compound. Researchers should pay close attention to the hygroscopic and corrosive nature of the compounds involved, necessitating the use of inert atmosphere techniques and appropriate reactor materials.

References

physical and chemical properties of difluorophosphoric acid hemihydrate

An In-depth Examination of its Physicochemical Properties, Synthesis, and Safe Handling

Difluorophosphoric acid hemihydrate (HPO₂F₂·0.5H₂O) is a highly reactive and corrosive inorganic compound of significant interest in various chemical research and development sectors, including its potential applications in drug development as a fluorinating agent or catalyst. This technical guide provides a comprehensive overview of its known physical and chemical properties, synthesis methodologies, and essential safety protocols, with a focus on presenting quantitative data and experimental procedures for researchers, scientists, and drug development professionals.

While much of the detailed experimental data available pertains to the anhydrous form, this guide consolidates the existing knowledge and delineates the characteristics of the hemihydrate where information is available.

Physical and Chemical Properties

Difluorophosphoric acid is a colorless, fuming liquid that is highly sensitive to moisture.[1] The anhydrous form is characterized by a high density and a wide liquid range. Although specific experimental values for the hemihydrate are not widely reported in the literature, its properties are expected to be influenced by the presence of water of hydration. The majority of available quantitative data refers to the anhydrous form, as summarized in the table below.

| Property | Value (Anhydrous Form) | Reference(s) |

| Molecular Formula | HPO₂F₂ | [2] |

| Molecular Weight | 101.98 g/mol | [2] |

| Appearance | Colorless, mobile, strongly fuming liquid | [2] |

| Density | 1.583 g/cm³ at 25 °C | [2] |

| Boiling Point | 116 °C (241 °F) at 760 mmHg | [2][3] |

| Melting Point | -95 °C (-139 °F) | [2][3] |

| Solubility | Soluble in benzene; reacts vigorously with water.[1] | [1] |

| Stability | Moisture sensitive; thermally and hydrolytically unstable.[1][4] | [1][4] |

Chemical Reactivity

Difluorophosphoric acid is a strong acid and exhibits high reactivity, particularly with water and bases. Its reactivity profile is a critical consideration for its handling and use in synthetic chemistry.

-

Reaction with Water: It reacts vigorously and exothermically with water, leading to hydrolysis. This reaction produces corrosive and toxic hydrofluoric acid (HF) and phosphoric acid.[2][3] The hydrolysis proceeds in a stepwise manner, first forming monofluorophosphoric acid and then fully hydrolyzing to phosphoric acid.[4]

-

Reaction with Bases: Difluorophosphoric acid reacts readily and exothermically with bases, such as amines, amides, and inorganic hydroxides.[1][2] These reactions can generate significant heat, posing a potential hazard in confined spaces.[2]

-

Corrosivity: The acid is corrosive to glass, fabrics, metals, and tissues, especially in the presence of moisture due to the formation of hydrofluoric acid.[2][3]

Synthesis of Difluorophosphoric Acid

Several methods have been reported for the synthesis of difluorophosphoric acid. The formation of the hemihydrate is plausible through controlled exposure of the anhydrous acid to a stoichiometric amount of water. The primary synthesis routes for the anhydrous form are:

-

Reaction of Phosphorus Pentoxide (P₂O₅) with Hydrogen Fluoride (HF): This is a significant commercial method for producing fluorophosphoric acids.[5] The stoichiometry of the reactants can be adjusted to control the product distribution between monofluorophosphoric acid and difluorophosphoric acid.

-

Controlled Hydrolysis of Phosphoryl Fluoride (POF₃): The careful addition of water to phosphoryl fluoride can yield difluorophosphoric acid.[4][5] This method requires stringent control of the amount of water to prevent further hydrolysis to monofluorophosphoric acid and phosphoric acid.[4]

Experimental Protocols

Synthesis of Difluorophosphoric Acid (Anhydrous) via Hydrolysis of POF₃ (Conceptual)

Objective: To synthesize difluorophosphoric acid by the controlled hydrolysis of phosphoryl fluoride.

Materials:

-

Phosphoryl fluoride (POF₃) gas

-

Anhydrous, inert solvent (e.g., diethyl ether, hexane)

-

Distilled water

-

Schlenk line or similar inert atmosphere apparatus

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Assemble a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool it to a low temperature (e.g., -78 °C) using a low-temperature bath.

-

Introduce a known volume of the anhydrous, inert solvent into the reaction vessel.

-

Slowly bubble a pre-weighed amount of phosphoryl fluoride gas through the cold solvent.

-

Carefully add a stoichiometric amount of distilled water dropwise to the solution with vigorous stirring. The amount of water should correspond to the formation of HPO₂F₂.

-

Allow the reaction mixture to slowly warm to room temperature while maintaining the inert atmosphere.

-

The resulting solution contains difluorophosphoric acid. Further purification may be attempted by fractional distillation under reduced pressure, although its thermal instability should be considered.

References

- 1. This compound CAS#: 2114322-60-8 [amp.chemicalbook.com]

- 2. Difluorophosphoric acid | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 5. Difluorophosphoric acid | 13779-41-4 | Benchchem [benchchem.com]

difluorophosphoric acid hemihydrate CAS number and molecular formula

An In-depth Technical Guide to Difluorophosphoric Acid Hemihydrate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a strong, corrosive acid. It is the hydrated form of anhydrous difluorophosphoric acid.

Molecular Formula and CAS Number:

There are two primary representations for the molecular formula of this compound. The most straightforward is HPO₂F₂·0.5H₂O[1]. An alternative, representing a dimeric form, is F₄H₄O₅P₂[2][3].

The primary CAS number associated with difluorophosphoric acid, and often used for its hemihydrate form, is 13779-41-4 [1][3][4][5][6]. A specific CAS number for the hemihydrate has also been noted as 2114322-60-8 [7].

Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties. Note that many of the experimental values are reported for the anhydrous form, which are expected to be very similar to the hemihydrate.

| Property | Value | Reference(s) |

| Appearance | Mobile, colorless to yellow, strongly fuming liquid. | [4][8] |

| Molecular Weight | 110.99 g/mol (for HPO₂F₂·0.5H₂O) | [1] |

| Density | 1.583 g/cm³ at 25°C | [4][8] |

| Boiling Point | 115.9 °C | [3][4] |

| Melting Point | -96.5 °C | [4] |

| Reactivity | Reacts vigorously with water to form hydrofluoric acid (HF) and heat. Reacts exothermically with bases. Corrosive to glass and most metals. | [8] |

| Stability | Thermally and hydrolytically unstable. Moisture sensitive. | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of difluorophosphoric acid is through the controlled hydrolysis of phosphoryl fluoride (POF₃)[4][9]. The hemihydrate is formed when the stoichiometry of water is carefully controlled. Other methods include the reaction of phosphorus pentoxide with hydrogen fluoride and heating fluorophosphate precursors[5][10].

Generalized Experimental Protocol for Synthesis via Hydrolysis of Phosphoryl Fluoride:

This protocol describes a general method for the synthesis of difluorophosphoric acid. The precise formation of the hemihydrate requires strict stoichiometric control of the water content.

Objective: To synthesize difluorophosphoric acid by the controlled hydrolysis of phosphoryl fluoride.

Materials:

-

Phosphoryl fluoride (POF₃) gas

-

Deionized water

-

A suitable reaction vessel (e.g., a flask made of a material resistant to HF, such as polyethylene or a fluoropolymer)

-

Gas inlet tube

-

Stirring mechanism

-

Cooling bath (e.g., ice-water bath)

Procedure:

-

Setup: The reaction vessel is placed in a cooling bath to manage the exothermic nature of the reaction. The vessel is equipped with a gas inlet tube and a stirring mechanism.

-

Reaction: A precise, molar equivalent of deionized water is added to the reaction vessel.

-

Hydrolysis: Phosphoryl fluoride gas is slowly bubbled through the stirred water. The reaction is: POF₃ + H₂O → HPO₂F₂ + HF[4]. To obtain the hemihydrate, approximately 0.5 molar equivalents of water per mole of desired product would be theoretically required, though in practice, this is achieved by controlling the water available for reaction with the anhydrous acid.

-

Monitoring: The reaction progress can be monitored by observing the uptake of the POF₃ gas.

-

Work-up: Upon completion, the resulting liquid is difluorophosphoric acid, likely in a mixture with hydrofluoric acid. Further purification may be required depending on the intended application.

Safety Precautions: This synthesis must be conducted in a well-ventilated fume hood. All reactants and products are highly corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection, must be worn.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of difluorophosphoric acid.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

While specific applications of this compound in drug development are not widely documented, its properties are relevant to several areas of chemical research:

-

Fluorinating Agent: In organic synthesis, it can be used as a source of fluorine to create fluorinated organic molecules. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.

-

Catalysis: Like other strong acids, it can act as a catalyst in various organic reactions.

-

Materials Science: It has applications in the synthesis of novel materials, including fluoropolymers and nanomaterials, due to its ability to act as a fluorinating agent[5].

-

Electrochemistry: Difluorophosphates, the salts of difluorophosphoric acid, are of significant interest in the development of electrolytes for lithium-ion batteries[5].

Safety and Handling

Difluorophosphoric acid is a hazardous substance and must be handled with extreme care.

Hazard Summary:

-

Corrosivity: Causes severe skin burns and eye damage[8]. It is corrosive to glass, fabrics, and most metals.

-

Toxicity: Harmful if swallowed or inhaled.

-

Reactivity: Reacts violently with water, releasing toxic and corrosive hydrofluoric acid gas. It also reacts exothermically with bases.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear acid-resistant gloves (e.g., neoprene or nitrile rubber).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin and Body Protection: A chemical-resistant apron or lab coat should be worn. In case of a splash risk, full protective clothing is recommended.

Handling and Storage:

-

Work in a well-ventilated fume hood.

-

Store in tightly closed containers made of resistant materials (e.g., fluorinated polymers) in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as bases, metals, and water.

First Aid Measures:

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

- 1. strem.com [strem.com]

- 2. This compound | F4H4O5P2 | CID 56776517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 5. Difluorophosphoric acid | 13779-41-4 | Benchchem [benchchem.com]

- 6. Difluorophosphoric acid | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 2114322-60-8 [amp.chemicalbook.com]

- 8. DIFLUOROPHOSPHORIC ACID, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Phosphoryl fluoride - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Navigating the Solubility Landscape of Difluorophosphoric Acid Hemihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluorophosphoric acid hemihydrate (H₂PO₂F₂·0.5H₂O) is a compound of interest in various chemical and pharmaceutical applications. However, a comprehensive understanding of its behavior in organic solvents is crucial for its effective use in synthesis, formulation, and other developmental processes. This technical guide provides an in-depth overview of the available knowledge on the solubility of this compound, addresses the current data gap, and offers a detailed protocol for its experimental determination.

Solubility Profile: An Overview of Available Data

Quantitative solubility data for this compound in organic solvents is notably scarce in publicly available literature. However, some qualitative information and inferences from related compounds can guide initial solvent selection.

Qualitative Solubility Data

A single source indicates that this compound is soluble in benzene.[1] This suggests potential solubility in other non-polar aromatic solvents, although experimental verification is essential. The anhydrous form, difluorophosphoric acid, is described as being soluble in various organic solvents, though specific solvents and quantitative data are not provided.[2]

Inferred Solubility Characteristics

The solubility of a compound is largely dictated by its polarity and its ability to form intermolecular interactions with the solvent. As a polar molecule, difluorophosphoric acid would be expected to exhibit greater solubility in polar organic solvents. Drawing parallels with phosphoric acid, which shows moderate solubility in alcohols (like methanol and ethanol) and limited solubility in less polar solvents like acetone and acetonitrile, a similar trend could be anticipated for its difluorinated analogue.[3][4][5] The presence of fluorine atoms may also influence its interaction with specific solvents.

Table 1: Summary of Known and Inferred Solubility of Difluorophosphoric Acid and Related Compounds

| Compound | Solvent | Solubility | Data Type |

| This compound | Benzene | Soluble | Qualitative |

| Anhydrous Difluorophosphoric Acid | Various Organic Solvents | Soluble | Qualitative |

| Phosphoric Acid | Alcohols (e.g., Ethanol) | Moderately Soluble | Quantitative (General) |

| Phosphoric Acid | Acetone | Limited Solubility | Quantitative (General) |

| Phosphoric Acid | Acetonitrile | Limited Solubility | Quantitative (General) |

| Phosphoric Acid | Dimethyl Sulfoxide (DMSO) | Soluble (small amounts) | Qualitative |

| Phosphoric Acid | Toluene | Insoluble | Qualitative |

| Phosphoric Acid | Hexane | Insoluble | Qualitative |

Experimental Protocol: Determining the Solubility of this compound

Given the lack of readily available data, a standardized experimental protocol is necessary to determine the solubility of this compound in various organic solvents. The following protocol is a general guideline that should be adapted based on the specific solvent and available analytical instrumentation. Safety Note: Difluorophosphoric acid is a corrosive and moisture-sensitive substance that reacts vigorously with water.[6][7][8][9] All handling should be performed in a controlled environment, such as a glovebox or under an inert atmosphere, by personnel trained in handling hazardous materials.[9]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Vials with inert, tightly sealing caps

-

Magnetic stirrer and stir bars or a shaker

-

Thermostatically controlled bath or incubator

-

Syringes and filters (chemically resistant to the solvent and acid)

-

Analytical balance

-

Appropriate analytical instrument for quantification (e.g., ICP-MS for phosphorus content, titration, or a calibrated spectroscopic method)

Procedure:

-

Preparation:

-

Ensure all glassware and equipment are scrupulously dried to prevent hydrolysis of the analyte.

-

Perform all manipulations of this compound in an inert atmosphere (e.g., argon or nitrogen).

-

-

Sample Preparation (Equilibrium Shake-Flask Method):

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation is reached.

-

Record the exact mass of the acid added.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled bath or shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a chemically resistant filter to remove any suspended solid particles.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method to determine the concentration of difluorophosphoric acid.

-

For example, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the phosphorus concentration, from which the concentration of the acid can be calculated.

-

Alternatively, a carefully controlled acid-base titration in a non-aqueous medium could be employed.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.

-

Logical Workflow for Solvent Selection in Research and Development

The selection of an appropriate solvent is a critical step in many research and development activities. The following diagram illustrates a logical workflow for this process, particularly relevant when working with a compound like this compound where data is limited.

References

- 1. This compound CAS#: 2114322-60-8 [amp.chemicalbook.com]

- 2. Difluorophosphoric acid | 13779-41-4 | Benchchem [benchchem.com]

- 3. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 4. Phosphoric acid’s solubility in various solvents-enzymecode [en.enzymecode.com]

- 5. Phosphoric Acid | H3PO4 | CID 1004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. Page loading... [guidechem.com]

- 8. DIFLUOROPHOSPHORIC ACID, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Difluorophosphoric Acid Hemihydrate

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety precautions and handling procedures for difluorophosphoric acid hemihydrate. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

Difluorophosphoric acid is a corrosive chemical that poses significant health risks upon exposure.[1][2][3] It can cause severe skin burns and eye damage.[1][2][4][5][6] Inhalation of its vapors can lead to severe irritation of the upper respiratory tract, causing symptoms such as coughing and wheezing.[1][4][7] Ingestion can result in severe burns to the mouth and stomach.[5][7] The effects of exposure may be delayed.[4]

GHS Classification:

Physical and Chemical Properties

Difluorophosphoric acid, in its anhydrous form, is a mobile, colorless, and strongly fuming liquid.[4][8][9][10] It is denser than water.[4][9]

| Property | Value | Source |

| Molecular Formula | F2HO2P | [5] |

| Molecular Weight | 101.98 g/mol | [5] |

| Appearance | Mobile, colorless, strongly fuming liquid | [4][8][9][10] |

| Density | 1.583 g/cm³ at 25°C (77°F) | [4][8][9] |

| Boiling Point | 115.9°C (241°F) | [2][4][11] |

| Melting Point | -75°C (-103°F) | [2][11] |

Reactivity and Incompatibility

Difluorophosphoric acid exhibits hazardous reactivity with several substances:

-

Water: It reacts vigorously and exothermically with water, producing corrosive and toxic hydrofluoric acid and heat.[1][4][5][7][8][9]

-

Bases: It reacts exothermically with chemical bases such as amines, amides, and inorganic hydroxides, which can generate dangerous amounts of heat.[4][5][8][9]

-

Metals: In the presence of moisture, it is corrosive to most metals, including aluminum and iron, and can release flammable hydrogen gas.[1][4][5][8][9]

-

Other Materials: It is corrosive to glass and other siliceous materials in the presence of moisture.[1][7] Contact with cyanides can release toxic hydrogen cyanide gas.[4][5][8][9] It also generates flammable and/or toxic gases when in contact with dithiocarbamates, isocyanates, mercaptans, nitrides, nitriles, sulfides, and strong reducing agents.[4][5][8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling difluorophosphoric acid. Employers are required to determine the appropriate PPE for each specific hazard.[1]

| PPE Category | Specification | Rationale |

| Eye Protection | Indirect-vent, impact and splash-resistant safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles.[1][2][5] | To protect against severe eye irritation and damage from splashes. Contact lenses should not be worn.[1] |

| Hand Protection | Acid-resistant, chemical-impermeable gloves (e.g., butyl or neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][5][8][12] | To prevent severe skin burns upon contact.[1] |

| Skin and Body Protection | Acid-resistant and flame-retardant clothing, including suits, footwear, and headgear. An emergency shower should be readily available.[1][5][6] | To protect against skin contact and burns. Contaminated clothing should be removed immediately and laundered by trained individuals.[1] |

| Respiratory Protection | Work should be conducted in a fume hood or well-ventilated area.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[5][7] | To prevent severe irritation of the respiratory tract.[1] |

Experimental Protocols: Handling and Emergency Procedures

Protocol 1: Standard Handling Procedure

This protocol outlines the standard steps for safely handling difluorophosphoric acid in a laboratory setting.

Methodology:

-

Preparation: Before handling, ensure all required PPE is donned correctly. Verify that the fume hood is functioning properly and that an emergency eyewash station and safety shower are accessible.[1]

-

Dispensing: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1][2] Open and handle the container with care.[2]

-

Use: Avoid contact with skin and eyes.[2] Do not eat, smoke, or drink in the handling area.[1]

-

Post-Handling: After handling, wash hands and any potentially exposed skin areas thoroughly.[1][2]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[1][5][8] The storage area should be locked.[2][5][8] Store away from incompatible materials such as bases, metals, and water.[1][5]

References

- 1. nj.gov [nj.gov]

- 2. aksci.com [aksci.com]

- 3. Fluorophosphoric acid | H2PO3F | CID 24267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Difluorophosphoric acid | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nutrien-prod-asset.s3.us-east-2.amazonaws.com [nutrien-prod-asset.s3.us-east-2.amazonaws.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. wap.guidechem.com [wap.guidechem.com]

- 9. DIFLUOROPHOSPHORIC ACID, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Difluorophosphoric acid | 13779-41-4 | Benchchem [benchchem.com]

- 11. 13779-41-4 CAS MSDS (DIFLUOROPHOSPHORIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. ehs.utoronto.ca [ehs.utoronto.ca]

An In-depth Technical Guide to the Hydrolysis of Difluorophosphoric Acid Hemihydrate and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorophosphoric acid (H2PO2F2), particularly in its hemihydrate form (H2PO2F2·0.5H2O), is a reactive inorganic compound characterized by its hydrolytic instability. This technical guide provides a comprehensive overview of the hydrolysis of difluorophosphoric acid hemihydrate, detailing the reaction pathway, its primary byproducts, and established analytical methodologies for monitoring the process. This document is intended to serve as a valuable resource for professionals in research and development who handle or study this compound.

Introduction

Difluorophosphoric acid is a colorless, fuming liquid that is corrosive to a variety of materials, including glass, metals, and biological tissues.[1][2] It is known for its thermal and hydrolytic instability, which limits some of its direct applications but also makes understanding its degradation pathways crucial.[3] The hemihydrate form is also commercially available and shares these reactive properties.[4] The hydrolysis of difluorophosphoric acid is a vigorous, exothermic reaction with water, leading to the formation of several byproducts.[5][6] A thorough understanding of this process is essential for its safe handling, use in synthesis, and for the development of stable formulations where it might be present as an impurity or reactant.

The Hydrolysis Pathway

The hydrolysis of difluorophosphoric acid occurs in a stepwise manner, where the fluorine atoms are sequentially replaced by hydroxyl groups. This process ultimately yields phosphoric acid and hydrogen fluoride.

The reaction proceeds as follows:

-

Step 1: Hydrolysis to Monofluorophosphoric Acid Difluorophosphoric acid reacts with water to form monofluorophosphoric acid (H2PO3F) and hydrogen fluoride (HF).[3]

H2PO2F2 + H2O → H2PO3F + HF

-

Step 2: Hydrolysis to Phosphoric Acid The resulting monofluorophosphoric acid is further hydrolyzed to phosphoric acid (H3PO4) and another molecule of hydrogen fluoride.[3]

H2PO3F + H2O → H3PO4 + HF

The overall reaction is:

H2PO2F2 + 2H2O → H3PO4 + 2HF

Figure 1: Stepwise hydrolysis of difluorophosphoric acid.

Byproducts of Hydrolysis

The primary byproducts of the complete hydrolysis of difluorophosphoric acid are:

-

Monofluorophosphoric Acid (H2PO3F): An intermediate in the hydrolysis process.

-

Phosphoric Acid (H3PO4): The final phosphorus-containing product of complete hydrolysis.

-

Hydrogen Fluoride (HF): A corrosive and toxic byproduct generated at each step of the hydrolysis.[5]

The presence of these byproducts, particularly hydrogen fluoride, contributes to the corrosive nature of aqueous solutions of difluorophosphoric acid.

Quantitative Analysis

The quantitative analysis of the hydrolysis of difluorophosphoric acid and its byproducts can be effectively achieved using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for speciation of the different phosphate-fluoride compounds.

| Analytical Technique | Analytes | Key Considerations |

| Ion Chromatography (IC) | Fluoride (F-), Monofluorophosphate (PO3F2-), Phosphate (PO43-) | Gradient elution with a hydroxide eluent can be used to separate the different anionic species. High-capacity anion-exchange columns are recommended.[7][8] |

| 19F Nuclear Magnetic Resonance (NMR) Spectroscopy | Difluorophosphoric Acid, Monofluorophosphoric Acid, Fluoride | Provides distinct signals for different fluorine environments, allowing for simultaneous quantification of the parent acid and its fluorinated hydrolysis products.[9] |

| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | Difluorophosphoric Acid, Monofluorophosphoric Acid, Phosphoric Acid | Each phosphorus-containing species gives a characteristic chemical shift, enabling the monitoring of the conversion of difluorophosphoric acid to its hydrolysis products.[10][11] |

Table 1: Summary of Analytical Techniques for Hydrolysis Monitoring.

Experimental Protocols

Sample Preparation for Hydrolysis Study

Caution: Difluorophosphoric acid is highly corrosive and toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Accurately weigh a sample of this compound in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) container.

-

In a separate, cooled FEP/PTFE container, prepare the desired volume of deionized water.

-

Slowly and carefully add the this compound to the water with constant stirring. The reaction is exothermic, and the addition should be done in a controlled manner to manage the temperature increase.

-

At specified time intervals, withdraw aliquots of the reaction mixture for analysis.

-

Immediately quench the reaction in the aliquot if necessary (e.g., by rapid dilution and neutralization) to stop further hydrolysis before analysis.

Ion Chromatography (IC) Method for Anion Quantification

This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.

-

Instrumentation: Ion chromatograph with a suppressed conductivity detector.

-

Column: A high-capacity anion-exchange column suitable for the separation of fluoride and phosphate species (e.g., Dionex IonPac™ AS18).[7]

-

Eluent: A potassium hydroxide (KOH) gradient. The gradient profile should be optimized to achieve baseline separation of fluoride, monofluorophosphate, and phosphate. A typical starting point could be a low concentration of KOH (e.g., 1-5 mM) to elute fluoride, followed by a ramp to a higher concentration (e.g., 30-50 mM) to elute the phosphate species.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 10 - 25 µL.

-

Sample Preparation: Dilute the aliquots from the hydrolysis reaction with deionized water to fall within the calibration range of the instrument. Filter the diluted samples through a 0.45 µm syringe filter before injection.

-

Calibration: Prepare a series of calibration standards containing known concentrations of sodium fluoride, sodium monofluorophosphate, and sodium phosphate.

References

- 1. DIFLUOROPHOSPHORIC ACID, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Difluorophosphoric acid | 13779-41-4 | Benchchem [benchchem.com]

- 3. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. Difluorophosphoric acid | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

The Historical Development of Difluorophosphoric Acid Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorophosphoric acid (HPO₂F₂), a colorless, fuming liquid, occupies a significant niche in the landscape of fluorine and phosphorus chemistry. Despite its thermal and hydrolytic instability, its unique properties as a strong acid and a fluorinating agent have driven decades of research. This technical guide traces the historical development of difluorophosphoric acid research, from its initial synthesis and characterization to its evolving applications in materials science and as a precursor in the synthesis of high-value chemicals, including active pharmaceutical ingredients. This document provides a consolidated overview of its synthesis, physicochemical properties, and analytical characterization, supported by detailed experimental methodologies and quantitative data, to serve as a comprehensive resource for professionals in research and development.

Early Synthesis and Discovery

The investigation into fluorophosphoric acids began with the challenge of preparing and isolating the anhydrous compounds due to their high reactivity and susceptibility to hydrolysis. Early methods often yielded mixtures of mono-, di-, and hexafluorophosphoric acids.

A significant breakthrough in preparing the pure, anhydrous form of difluorophosphoric acid was reported in 1950 by Willy Lange and Ralph Livingston.[1] Their work provided a viable pathway for isolating the compound, which was crucial for subsequent studies of its properties and reactivity.

Several key synthetic routes have been established over the years:

-

Hydrolysis of Phosphoryl Fluoride (POF₃): The controlled hydrolysis of phosphoryl fluoride is a primary method for producing difluorophosphoric acid. The reaction proceeds with the formation of hydrogen fluoride (HF) as a byproduct.[1] Further hydrolysis can lead to the formation of monofluorophosphoric acid and ultimately phosphoric acid.[1]

POF₃ + H₂O → HPO₂F₂ + HF

-

Reaction of Phosphorus Pentoxide (P₂O₅) with Hydrogen Fluoride (HF): A significant commercial method involves the reaction between phosphorus pentoxide and hydrogen fluoride.[2] This route is valued for its use of readily available starting materials, though controlling the stoichiometry is critical to influence the composition of the final product mixture, which can also contain monofluorophosphoric acid.[3]

-

Reaction of Phosphoryl Fluoride (POF₃) with Monofluorophosphoric Acid (H₂PO₃F): A method to produce pure difluorophosphoric acid involves heating phosphoryl fluoride with monofluorophosphoric acid, followed by separation via distillation.[1]

POF₃ + H₂PO₃F → 2HPO₂F₂

-

Reaction with Fluorosulfonic Acid: A patented process describes the production of phosphoryl fluoride and difluorophosphoric acid by heating a phosphate source, such as phosphate rock or phosphoric acid, with fluorosulfonic acid at temperatures of 150-400°C.[4]

Physicochemical and Spectroscopic Properties

Difluorophosphoric acid is a mobile, colorless, and strongly fuming liquid. It is highly corrosive to glass, metals, and biological tissues.[1][5] Its inherent instability, particularly its tendency to hydrolyze, has posed challenges for its application but also defines much of its chemical behavior.[1]

Physical Properties

The fundamental physical properties of difluorophosphoric acid are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | HPO₂F₂ | [1][5] |

| Molar Mass | 101.977 g/mol | [1][5] |

| Appearance | Colorless, mobile, fuming liquid | [1][5] |

| Density | 1.583 g/cm³ at 25°C | [1] |

| Melting Point | -96.5 °C | [1] |

| Boiling Point | 115.9 °C | [1] |

Spectroscopic Characterization

Spectroscopic methods are essential for the characterization and purity assessment of difluorophosphoric acid.

| Technique | Observation | Significance | Reference(s) |

| ³¹P NMR Spectroscopy | Chemical shifts are referenced to 85% H₃PO₄. The signal for HPO₂F₂ appears as a triplet due to coupling with the two equivalent fluorine atoms. | Provides structural insights into the P-F bonding environment and is a primary tool for identification and purity analysis. | [6][7] |

| ¹⁹F NMR Spectroscopy | Reveals a doublet due to coupling with the phosphorus atom. | Complements ³¹P NMR for structural confirmation. | [8][9] |

| Raman Spectroscopy | Characteristic vibrational modes for P=O and P-F bonds are observed. | Identifies key functional groups and can be used to study hydrolysis kinetics. P=O stretching is typically around 1200 cm⁻¹ and P-F stretching around 800 cm⁻¹. | [8][9][10] |

Key Chemical Reactions

Hydrolysis

The most significant reaction of difluorophosphoric acid is its hydrolysis. The process occurs stepwise, with the sequential replacement of fluorine atoms with hydroxyl groups, ultimately yielding phosphoric acid. This reactivity underscores the need for anhydrous conditions when handling the compound.[1][5]

The hydrolysis pathway is as follows:

-

HPO₂F₂ + H₂O → H₂PO₃F (Monofluorophosphoric acid) + HF [1]

-

H₂PO₃F + H₂O → H₃PO₄ (Phosphoric acid) + HF [1]

The kinetics of hydrolysis are complex and can be influenced by both acid and base catalysis.[11]

Experimental Protocols

Detailed experimental procedures are critical for the safe and successful synthesis of difluorophosphoric acid. The following are generalized methodologies based on established synthetic routes.

Synthesis via Controlled Hydrolysis of Phosphoryl Fluoride

This method requires careful control of the stoichiometry of water added to phosphoryl fluoride.

-

Apparatus: A reaction vessel resistant to hydrogen fluoride (e.g., made of platinum, polyethylene, or Teflon) equipped with a stirring mechanism, a dropping funnel, and a condenser cooled to a low temperature. The system must be protected from atmospheric moisture.

-

Procedure:

-

Phosphoryl fluoride (POF₃) is condensed into the cooled reaction vessel.

-

A stoichiometric amount of water is added dropwise with vigorous stirring while maintaining a low temperature to control the exothermic reaction.

-

The reaction mixture is allowed to slowly warm to room temperature.

-

The resulting difluorophosphoric acid is purified by fractional distillation under vacuum. The product is collected, while any unreacted POF₃ and the byproduct HF are separated based on their boiling points.

-

Synthesis from Phosphorus Pentoxide and Hydrogen Fluoride

This industrial method leverages common reagents but requires robust equipment.

-

Apparatus: A high-pressure reactor made of a corrosion-resistant alloy (e.g., Monel) capable of handling anhydrous hydrogen fluoride.

-

Procedure:

-

Anhydrous phosphorus pentoxide (P₂O₅) is charged into the reactor.

-

Anhydrous hydrogen fluoride (HF) is carefully introduced into the reactor. The ratio of P₂O₅ to HF is critical and is adjusted to favor the formation of difluorophosphoric acid over other fluorophosphoric acids.

-

The reaction is typically carried out under pressure and with controlled heating to initiate and sustain the reaction.

-

The product mixture is then subjected to fractional distillation to separate difluorophosphoric acid from monofluorophosphoric acid and other byproducts.

-

Evolution of Research and Applications

Initially, the applications of difluorophosphoric acid were limited due to its instability.[1] However, as synthetic and handling techniques improved, its utility has expanded.

-

Fluorinating Agent: It serves as a fluorinating agent in organic synthesis. The incorporation of fluorine atoms into organic molecules is a key strategy in drug development to enhance metabolic stability, bioavailability, and binding affinity.[12] Organophosphorus(V) fluorides, a class to which HPO₂F₂ belongs, have seen a resurgence in interest, particularly in chemical biology and drug development.[11]

-

Precursor to Advanced Materials: Research is actively exploring its potential in creating novel materials, such as fluoropolymers and nanomaterials, which can exhibit high thermal stability and chemical resistance.

-

Electrolyte Component: Its salts, lithium difluorophosphate (LiPO₂F₂), are investigated as electrolyte additives in lithium-ion batteries to improve performance and safety. The degradation of other fluorine-containing salts like LiPF₆ can lead to the in-situ formation of difluorophosphoric acid.[6]

-

Catalysis: Like other strong acids, it has been explored for use as a catalyst in certain chemical reactions.

Visualizations of Key Pathways and Workflows

Diagram 1: Synthesis Pathways

Caption: Key synthetic routes to difluorophosphoric acid.

Diagram 2: Hydrolysis Pathway

Caption: Stepwise hydrolysis of difluorophosphoric acid.

Diagram 3: Research and Application Workflow

Caption: Logical flow of difluorophosphoric acid research.

Conclusion

The historical development of difluorophosphoric acid research illustrates a journey from a challenging synthetic target to a valuable chemical intermediate. Initial difficulties related to its reactivity and instability were overcome through the development of robust synthetic and analytical methods. Today, while still demanding careful handling, difluorophosphoric acid and its derivatives are recognized for their potential in high-value applications, particularly in the synthesis of fluorinated organic molecules for the pharmaceutical industry and in the formulation of advanced materials. Future research will likely focus on developing safer and more selective fluorination protocols and expanding its role in energy storage and other emerging technologies, continuing the evolution of this potent and versatile acid.

References

- 1. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Fluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. Difluorophosphoric acid | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. abnmr.elte.hu [abnmr.elte.hu]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. s-a-s.org [s-a-s.org]

- 11. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Mechanism of Difluorophosphoric Acid Hemihydrate in Electrolyte Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorophosphoric acid (H2PO2F2), particularly in its hemihydrate form, is a compound of significant interest in the field of energy storage, specifically in the context of electrolyte solutions for lithium-ion and sodium-ion batteries. While often generated as an undesirable byproduct from the decomposition of common electrolyte salts like lithium hexafluorophosphate (LiPF6), its salts, such as lithium difluorophosphate (LiPO2F2), are increasingly utilized as highly effective electrolyte additives.[1][2] These additives play a crucial role in enhancing battery performance and longevity by promoting the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface.

This technical guide provides a comprehensive overview of the core mechanisms of difluorophosphoric acid and its derivatives in electrolyte solutions. It covers the synthesis, chemical properties, and the pivotal role of the difluorophosphate anion in improving battery performance. The guide also addresses the specific implications of using the hemihydrate form of the acid.

Chemical Properties and Synthesis

Difluorophosphoric acid is a colorless, fuming liquid that is thermally and hydrolytically unstable.[3] It is corrosive to glass, metals, and living tissue.[3] The hemihydrate form (HPO₂F₂·0.5H₂O) is a commercially available, moisture-sensitive, and hygroscopic oil that reacts exothermically with bases.[4][5] The presence of water in the hemihydrate form is a critical consideration in the anhydrous environment of a battery electrolyte, as water can react with electrolyte components, potentially leading to the formation of hydrofluoric acid (HF).[3][6]

Synthesis of Difluorophosphoric Acid and its Salts

Several methods for the synthesis of difluorophosphoric acid and its salts have been reported.

-

From Phosphorus Pentoxide and Hydrogen Fluoride: A common commercial method involves the reaction of phosphorus pentoxide (P₂O₅) with hydrogen fluoride (HF).[2]

-

From Fluorosulfonic Acid: Another route involves the high-temperature reaction of fluorosulfonic acid (HSO₃F) with phosphorus-containing materials like phosphate rock or phosphoric acid.[2]

-

Synthesis of Sodium Difluorophosphate (NaPO2F2): A high-yield synthesis of sodium difluorophosphate involves reacting difluorophosphoric acid with sodium carbonate in 1,2-diemethoxyethane over molecular sieves.[7][8]

Mechanism of Action in Electrolyte Solutions

The primary beneficial role of difluorophosphoric acid-derived additives stems from the electrochemical behavior of the difluorophosphate anion (PO₂F₂⁻). This anion actively participates in the formation of a stable and effective Solid Electrolyte Interphase (SEI) on the surface of the anode (typically graphite or silicon).

Solid Electrolyte Interphase (SEI) Formation

The SEI is a passivation layer formed on the anode surface during the initial charging cycles of a battery. It is crucial for the long-term stability and performance of the battery, as it prevents further decomposition of the electrolyte and allows for the reversible intercalation of lithium or sodium ions.

The difluorophosphate anion contributes to the formation of a more robust and ionically conductive SEI compared to the SEI formed in its absence. This enhanced SEI is believed to be rich in inorganic species like lithium fluoride (LiF) and phosphates, which are more stable than the organic components that can dominate the SEI in standard electrolytes.

The proposed mechanism involves the reduction of the difluorophosphate anion at the anode surface during the initial charging, leading to the deposition of these stable inorganic components.

Role of Difluorophosphoric Acid Hemihydrate

While specific studies on the hemihydrate form are limited, it is hypothesized that upon introduction into the anhydrous electrolyte, the this compound acts as a precursor to the difluorophosphate anion. The small amount of water of hydration is likely to react with the LiPF6 salt, a common electrolyte component, to form hydrofluoric acid (HF) and other byproducts. While HF is generally considered detrimental to battery performance, the in-situ generation of a controlled amount of HF, along with the presence of the difluorophosphate anion, may contribute to the formation of a LiF-rich and stable SEI.

The logical workflow for the involvement of this compound can be visualized as follows:

Caption: Logical workflow of this compound in an electrolyte.

Quantitative Data on Performance Enhancement

The use of difluorophosphate-based additives has been shown to significantly improve the performance of lithium-ion and sodium-ion batteries. The following tables summarize key performance data from various studies.

| Battery Chemistry | Additive | Metric | Value (with Additive) | Value (without Additive) | Conditions | Reference |

| NMC532/Graphite | 1% NaPO₂F₂ | Capacity Retention | ~90% after >1500 cycles | Not specified | 40°C, C/20 rate, 3.0-4.3V | [7] |

| Hard Carbon (Sodium-ion) | NaDFP | Capacity Retention | 76.3% after 500 cycles | 59.2% after 200 cycles | Not specified | [8] |

| Hard Carbon (Sodium-ion) | NaDFP | Average Coulombic Efficiency | 99.9% over 500 cycles | Not specified | Not specified | [8] |

Experimental Protocols

This section provides an overview of typical experimental protocols for the synthesis of difluorophosphate salts and their evaluation in battery cells.

Synthesis of Sodium Difluorophosphate (NaPO₂F₂)

Objective: To synthesize sodium difluorophosphate for use as an electrolyte additive.

Materials:

-

Difluorophosphoric acid

-

Sodium carbonate (Na₂CO₃)

-

1,2-dimethoxyethane (DME)

-

3Å molecular sieves

Procedure:

-

In an inert atmosphere glovebox, add 1,2-dimethoxyethane to a reaction vessel containing 3Å molecular sieves.

-

Slowly add difluorophosphoric acid to the solvent.

-

Gradually add sodium carbonate to the solution while stirring.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Filter the resulting mixture to remove any solid byproducts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the sodium difluorophosphate product.

The workflow for this synthesis can be visualized as follows:

Caption: Experimental workflow for the synthesis of sodium difluorophosphate.

Electrochemical Evaluation in a Coin Cell

Objective: To evaluate the effect of the difluorophosphate additive on the electrochemical performance of a lithium-ion or sodium-ion battery.

Materials:

-

Anode (e.g., graphite, hard carbon)

-

Cathode (e.g., NMC, LFP)

-

Separator

-

Electrolyte (with and without the difluorophosphate additive)

-

Coin cell components (casings, spacers, springs)

-

Battery cycler

Procedure:

-

Prepare the electrolyte by dissolving the appropriate lithium or sodium salt (e.g., LiPF₆, NaPF₆) in a carbonate solvent mixture (e.g., EC:DMC).

-

For the test group, add a specified weight percentage of the difluorophosphate additive to the electrolyte.

-

Assemble the coin cells in an argon-filled glovebox using the anode, cathode, separator, and prepared electrolyte.

-

Perform formation cycles on the assembled cells at a low C-rate (e.g., C/20) to form the SEI.

-

Conduct galvanostatic cycling at various C-rates to evaluate capacity retention, coulombic efficiency, and rate capability.

-

Perform electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance.

Signaling Pathways and Mechanisms

The decomposition of the common electrolyte salt, LiPF₆, is a key process that can lead to the in-situ formation of difluorophosphoric acid. This process is often initiated by trace amounts of water in the electrolyte.

The reaction pathway can be summarized as follows:

Caption: Simplified reaction pathway for the formation of difluorophosphoric acid from LiPF₆ decomposition.

Conclusion

This compound, and more broadly, the difluorophosphate anion, represents a significant area of research in the development of advanced electrolytes for lithium-ion and sodium-ion batteries. While the direct role of the hemihydrate form requires further elucidation, the established benefits of the difluorophosphate anion in promoting a stable and effective SEI are clear. The use of difluorophosphate-based additives leads to demonstrable improvements in key battery performance metrics, including capacity retention and coulombic efficiency. Further research into the specific reaction mechanisms of the hemihydrate and the optimization of its concentration in various electrolyte formulations will be crucial for unlocking its full potential in next-generation energy storage systems.

References

- 1. strem.com [strem.com]

- 2. Difluorophosphoric acid | 13779-41-4 | Benchchem [benchchem.com]

- 3. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 2114322-60-8 [amp.chemicalbook.com]

- 5. Structure characterization and electrochemical properties of new lithium salt LiODFB for electrolyte of lithium ion bat… [ouci.dntb.gov.ua]

- 6. Difluorophosphoric acid | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. novonixgroup.com [novonixgroup.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Difluorophosphoric Acid Hemihydrate as a Battery Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enhancing the performance and safety of lithium-ion batteries, electrolyte engineering has emerged as a critical area of research. Electrolyte additives, even in small quantities, can significantly influence the electrochemical behavior of a battery system. Difluorophosphoric acid (HPO₂F₂) and its salts have been identified as promising additives for improving the stability and longevity of lithium-ion batteries, particularly those operating at high voltages.[1][2] The beneficial effects are largely attributed to the difluorophosphate anion (PO₂F₂⁻), which participates in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode.[1][3][4]

This document provides detailed application notes and protocols for the use of difluorophosphoric acid hemihydrate (HPO₂F₂·0.5H₂O) as an electrolyte additive. While direct performance data for the hemihydrate form is limited in publicly available literature, the protocols and expected outcomes are based on extensive research on the closely related and well-studied difluorophosphate salts, such as lithium difluorophosphate (LiPO₂F₂) and sodium difluorophosphate (NaPO₂F₂).[3][4] The underlying chemistry of the difluorophosphate anion remains the key to its efficacy.

Materials and Equipment

Chemicals

| Chemical | Grade | Supplier (Example) | Notes |

| This compound | Battery grade or high purity | Strem Chemicals, Inc. | Handle with extreme care in an inert atmosphere. |

| Battery-grade electrolyte | e.g., 1 M LiPF₆ in EC:DMC (1:1 v/v) | Various | Ensure low water content (<20 ppm). |

| Ethylene Carbonate (EC) | Battery grade | Various | |

| Dimethyl Carbonate (DMC) | Battery grade | Various | |

| Lithium hexafluorophosphate (LiPF₆) | Battery grade | Various | |

| Anhydrous solvents for cleaning | e.g., Dimethyl carbonate | Various |

Battery Components

| Component | Specification | Supplier (Example) |

| Cathode | e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coated on Al foil | Various |

| Anode | e.g., Graphite coated on Cu foil | Various |

| Separator | e.g., Celgard 2325 | Various |

| Pouch cells or coin cells | CR2032 or similar | Various |

Equipment

| Equipment | Purpose |

| Argon-filled glovebox | For electrolyte preparation and cell assembly. |

| Micropipettes | For precise addition of the additive. |

| Magnetic stirrer | For mixing the electrolyte. |

| Battery cycler | For electrochemical testing (e.g., Maccor, Landt). |

| Electrochemical Impedance Spectroscopy (EIS) analyzer | For measuring cell impedance. |

| Fume hood | For handling acidic materials outside the glovebox. |

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, acid-resistant gloves. |

Experimental Protocols

Electrolyte Preparation

Caution: this compound is corrosive and moisture-sensitive. All handling should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).

-

Stock Solution Preparation (Optional but Recommended):

-

In the glovebox, prepare a stock solution of this compound in a small amount of the base electrolyte (e.g., 1 M LiPF₆ in EC:DMC). A concentration of 5-10 wt% is recommended for accurate dispensing.

-

Use a magnetic stirrer to ensure the additive is fully dissolved.

-

-

Doping the Main Electrolyte:

-

Calculate the required volume of the stock solution to achieve the desired final concentration of the additive in the main electrolyte. Typical concentrations for difluorophosphate-based additives range from 0.5% to 2% by weight.

-

Using a micropipette, add the calculated amount of the stock solution to the main electrolyte.

-

Stir the final electrolyte solution for at least one hour to ensure homogeneity.

-

Battery Cell Assembly (Example: Pouch Cell)

-

Electrode and Separator Preparation:

-

Cut the cathode and anode sheets to the desired dimensions.

-

Dry the electrodes and separator in a vacuum oven at a suitable temperature (e.g., 80-120°C) for at least 12 hours to remove any residual moisture.

-

Transfer the dried components into the glovebox.

-

-

Cell Stacking and Sealing:

-

Assemble the cell in the glovebox in the order of cathode, separator, and anode.

-

Fill the cell with the prepared electrolyte containing the this compound additive. Ensure the electrodes and separator are thoroughly wetted.

-

Seal the pouch cell using a vacuum sealer.

-

Electrochemical Characterization

-

Formation Cycles:

-

Perform initial formation cycles at a low C-rate (e.g., C/20) for the first few cycles. This allows for the formation of a stable SEI layer.

-

A typical formation protocol involves charging to a specific voltage, holding at that voltage, and then discharging.

-

-

Cycling Performance:

-

Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) within the desired voltage window (e.g., 3.0-4.3 V for NMC/graphite).

-

Record the charge and discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 500-1000 cycles).

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements at different states of charge (SOC) and at various points during the cycling life of the cell.

-

This will provide information on the evolution of the interfacial and charge-transfer resistances.

-

Data Presentation

The following tables present example data based on studies of difluorophosphate salt additives, which are expected to show similar trends when using this compound.

Table 1: Cycling Performance of NMC532/Graphite Pouch Cells with and without Difluorophosphate Additive (Proxy Data)

| Electrolyte | Additive Concentration | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) |

| Baseline | 0% | 500 | ~60% | ~99.8% |

| With Additive | 1% | 500 | >85% | >99.9% |

| With Additive | 1% | 1000 | >75% | >99.9% |

Note: This data is representative of what can be expected and is based on published results for difluorophosphate salts.[3][4]

Table 2: Impedance Analysis of NMC532/Graphite Cells (Proxy Data)

| Electrolyte | Cycle Number | SEI Resistance (R_sei, Ω) | Charge Transfer Resistance (R_ct, Ω) |

| Baseline | 10 | Low | Moderate |

| Baseline | 500 | High | High |

| With Additive | 10 | Low | Low |

| With Additive | 500 | Moderately Increased | Moderately Increased |

Note: The use of the additive is expected to suppress the growth of interfacial impedance during cycling.

Visualizations

Experimental Workflow

Caption: Workflow for testing this compound as a battery electrolyte additive.

Proposed Mechanism of SEI/CEI Formation

Caption: Proposed mechanism of SEI and CEI formation with this compound.

Safety Precautions

-

Handling: this compound is corrosive and should be handled with extreme care. Always use appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-